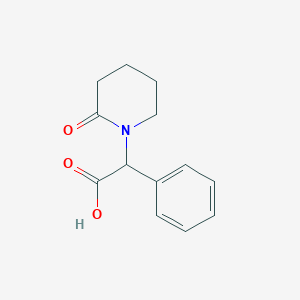

2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid

Description

The introduction of bulky substituents can restrict rotation around key bonds. For example, adding a methyl or other alkyl group to the phenyl ring ortho to the point of attachment could hinder the free rotation of the phenyl group. Similarly, substitution on the piperidinone ring could influence its conformational equilibrium.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopiperidin-1-yl)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-11-8-4-5-9-14(11)12(13(16)17)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHQRANYGPPLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282655 | |

| Record name | 2-Oxo-α-phenyl-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396129-93-4 | |

| Record name | 2-Oxo-α-phenyl-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396129-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-α-phenyl-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cyclization Strategies:

Bridging the Phenyl Ring and the Piperidinone Ring: A covalent linker could be introduced between the phenyl ring and a suitable position on the piperidinone ring. The length and nature of this linker would determine the resulting geometry. For example, an ethylene (B1197577) or propylene (B89431) bridge could be envisioned, leading to novel tricyclic systems. The point of attachment on both rings would be crucial in defining the orientation of the key pharmacophoric elements.

Incorporating the Carboxylic Acid into a Ring: The carboxylic acid could be cyclized with another functional group, for instance, by forming a lactone with a hydroxyl group introduced on the phenyl ring or the piperidinone ring. This would fix the position of the carboxylate, which is often a key interacting group.

Use of Rigid Scaffolds:

The flexible phenylacetic acid moiety could be replaced with a more rigid bioisostere. For example, a benzofuran, indole, or other bicyclic aromatic system could be used to mimic the spatial arrangement of the phenyl ring and carboxylic acid in a more constrained manner.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

The synthesis and biological evaluation of these conformationally restricted analogs would generate crucial SAR and SPR data. The goal would be to identify analogs with improved biological activity and desirable physicochemical properties.

The following interactive table illustrates a hypothetical SAR for a series of conformationally restricted analogs, demonstrating how systematic structural modifications could be correlated with biological activity. The data presented here is for illustrative purposes and is not based on experimental results for 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid.

| Compound ID | Modification | Rationale for Design | Hypothetical IC50 (nM) |

| Parent | This compound | Flexible lead compound | 500 |

| Analog 1 | Ethylene (B1197577) bridge between phenyl C2 and piperidinone C3 | Rigidify the relative orientation of the two rings | 150 |

| Analog 2 | Propylene (B89431) bridge between phenyl C2 and piperidinone C3 | Explore different bridge lengths for optimal geometry | 250 |

| Analog 3 | Methyl group at C2 of the phenyl ring | Restrict phenyl ring rotation | 400 |

| Analog 4 | Replacement of phenylacetic acid with a benzofuran-2-carboxylic acid | Introduce a rigid bioisostere | 100 |

The SPR analysis would focus on how these structural modifications affect properties such as solubility, metabolic stability, and cell permeability. For instance, while cyclization can improve potency, it can also increase lipophilicity and decrease solubility. A careful balance of these properties is essential for developing a successful drug candidate.

Computational and Theoretical Chemistry Studies of 2 2 Oxopiperidin 1 Yl 2 Phenylacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods provide detailed information about the electronic structure, molecular orbitals, and reactivity of 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate its electronic structure. colab.wsresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov For analogous piperidine (B6355638) derivatives, DFT calculations have been instrumental in understanding their electronic stability and reactivity. researchgate.net

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters for this compound would offer valuable insights into its potential interactions with biological macromolecules. For instance, studies on similar heterocyclic compounds have successfully used these descriptors to rationalize their biological activities.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar organic molecules.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Global Electrophilicity (ω) | 2.80 | eV |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous quantum mechanical approach to studying molecular systems. These methods are particularly useful for elucidating the conformational landscape, tautomeric equilibria, and transition states of reactions involving this compound.

The conformational flexibility of the piperidone and phenyl rings, as well as the rotational barrier around the C-N bond, can be thoroughly investigated. For N-acylpiperidines, ab initio calculations have been used to explore the equilibrium between chair and twist-boat conformations, revealing that the twist-boat conformation can be energetically accessible. nih.govacs.org Such studies on this compound would identify the most stable conformers and the energy barriers between them, which is crucial for understanding its recognition by biological targets.

Tautomerism, particularly involving the amide and carboxylic acid groups, can also be assessed. By calculating the relative energies of different tautomers, it is possible to determine their populations at equilibrium. Furthermore, ab initio methods can be employed to locate transition states for chemical reactions, providing insights into reaction mechanisms and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape and the influence of the surrounding environment. nih.govresearchgate.net For this compound, MD simulations can reveal how its structure fluctuates under physiological conditions.

By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to study the explicit interactions, such as hydrogen bonding, between the solute and the solvent. nih.govacs.org This is particularly important for the carboxylic acid and amide moieties, which are capable of forming hydrogen bonds. The solvation free energy, which is a measure of the molecule's solubility, can also be computed from MD simulations. Studies on similar compounds have shown that explicit solvent treatment is crucial for accurately determining kinetic parameters in the condensed phase. nih.gov

Long-timescale MD simulations can map out the accessible conformations of this compound, revealing the relative populations of different conformers and the transitions between them. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can identify the flexible and rigid parts of the molecule. researchgate.net For instance, MD simulations of piperidine derivatives have been used to understand their conformational stability. researchgate.net

A representative data table from a hypothetical MD simulation of this compound in water is shown below.

| Parameter | Value |

| Simulation Time | 100 ns |

| Average RMSD | 2.5 Å |

| Number of Water Molecules | ~5000 |

| Average Solvent Accessible Surface Area | 350 Ų |

| Average Number of Hydrogen Bonds to Water | 4 |

Molecular Docking and Binding Energy Predictions for Potential Biological Targets (excluding in vivo efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. jspae.com This method is invaluable for identifying potential biological targets for this compound and for understanding the molecular basis of its interactions.

Docking simulations involve placing the ligand (this compound) into the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding affinity. This can be performed for a wide range of potential targets to generate hypotheses about its mechanism of action. For example, docking studies on phenylacetic acid derivatives have been conducted to explore their binding modes with targets like DNA and various enzymes. jspae.comresearchgate.net

The binding energy, which is a key output of docking and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity. Analysis of the docked pose can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex. Studies on piperidine-containing compounds have successfully used molecular docking to elucidate binding models within the active sites of enzymes.

A hypothetical summary of docking results for this compound against a putative kinase target is presented below.

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Estimated Binding Free Energy (MM/GBSA) | -45.2 kcal/mol |

| Key Interacting Residues | LYS72, GLU91, LEU148 |

| Number of Hydrogen Bonds | 3 |

| Interacting Moieties | Carboxylic acid, Phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are powerful tools for predictive design, allowing for the in silico screening of new, potentially more active analogs.

For a QSAR study involving this compound, a dataset of structurally related compounds with known biological activity against a specific target would be required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, and steric properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the activity. Such models have been developed for various piperidine derivatives to predict their biological activities. nih.govdntb.gov.uaresearchgate.net

Similarly, QSPR models can be developed to predict properties like solubility, melting point, or chromatographic retention times. These models are valuable in the early stages of drug discovery for optimizing the physicochemical properties of lead compounds.

A hypothetical 2D-QSAR model for a series of analogs of this compound might yield an equation like:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * MolWeight + 2.5

This equation would suggest that biological activity (pIC50) increases with increasing lipophilicity (LogP) and molecular weight, and decreases with increasing polar surface area (TPSA).

Cheminformatics Approaches for Chemical Space Definition and Analog Prioritization

Cheminformatics encompasses a range of computational methods for storing, retrieving, and analyzing chemical information. For this compound, cheminformatics tools can be used to define its position in the vast chemical space and to prioritize analogs for synthesis and testing. nih.gov

By analyzing large chemical databases, it is possible to identify commercially available or synthetically accessible compounds that are structurally similar to this compound. Molecular similarity searching, based on fingerprints or 3D shape, can be used to retrieve these analogs. The concept of "chemical space" can be visualized using dimensionality reduction techniques like principal component analysis (PCA), which can help in understanding the diversity of a set of compounds. nih.govwhiterose.ac.ukrsc.orgresearcher.life

Furthermore, cheminformatics tools can be used to predict the "drug-likeness" of this compound and its analogs based on rules such as Lipinski's rule of five. This helps in prioritizing compounds that are more likely to have favorable pharmacokinetic properties. The prediction of activity spectra for substances (PASS) is another in silico tool that can predict the likely biological activities of a compound based on its structure. clinmedkaz.orgclinmedkaz.org

A summary of a hypothetical cheminformatics analysis for this compound is provided in the table below.

| Parameter | Value/Prediction |

| Lipinski's Rule of Five Violations | 0 |

| Predicted LogP | 2.1 |

| Predicted TPSA | 69.4 Ų |

| Number of Rotatable Bonds | 3 |

| Predicted Primary Biological Target Class | Enzymes |

Retrosynthetic Analysis and Reaction Prediction Utilizing Computational Algorithms

The advent of sophisticated computational algorithms has revolutionized the field of organic synthesis, offering powerful tools for retrosynthetic analysis and reaction prediction. These in silico approaches enable chemists to design and evaluate synthetic routes with greater efficiency and accuracy, minimizing experimental trial and error. For a target molecule such as this compound, computational tools can propose multiple synthetic pathways by systematically disconnecting the molecule into simpler, commercially available starting materials.

Retrosynthetic analysis, a technique pioneered by E.J. Corey, involves deconstructing a target molecule into a series of precursor structures, known as synthons, and their corresponding synthetic equivalents. sciencemadness.org Computer-Aided Synthesis Planning (CASP) programs automate this process by applying a vast database of known chemical reactions and reaction rules in reverse. nih.gov Software platforms like SYNTHIA™, CAS SciFinder®, and open-source tools such as AiZynthFinder and ChemPlanner employ artificial intelligence and machine learning to identify the most plausible disconnections and rank potential synthetic routes based on various parameters like reaction yield, cost of starting materials, and step count. nih.govacs.orgcas.orgsynthiaonline.com

For this compound, a primary retrosynthetic disconnection predicted by such algorithms would be the C-N bond between the piperidone ring and the phenylacetic acid moiety. This disconnection suggests two key precursors: 2-piperidone (B129406) and a derivative of 2-bromo-2-phenylacetic acid. This strategic bond cleavage simplifies the complex target into more manageable and synthetically accessible building blocks.

Another plausible disconnection identified by computational analysis would be at the C-C bond of the phenylacetic acid portion, leading to benzaldehyde (B42025) and a cyanide source as precursors to an α-aminonitrile intermediate. This approach is a common strategy for the synthesis of α-amino acids. orgsyn.org

The table below outlines the primary retrosynthetic disconnections for this compound that would likely be proposed by computational algorithms.

| Disconnection Bond | Precursor 1 (Synthon and Synthetic Equivalent) | Precursor 2 (Synthon and Synthetic Equivalent) |

| C(phenylacetic)-N(piperidone) | 2-Oxopiperidin-1-yl anion (2-Piperidone) | α-cationic phenylacetic acid (2-Bromo-2-phenylacetic acid or its ester) |

| C(α)-C(phenyl) | Phenyl anion (Phenylmagnesium bromide) | α,α-dicationic acetic acid derivative |

| C(α)-COOH | α-anionic (2-Oxopiperidin-1-yl)phenylmethane | Carbon dioxide |

Once a retrosynthetic pathway is proposed, computational algorithms can then predict the forward reaction conditions required to synthesize the target molecule. These predictions are based on vast databases of experimental data and can suggest suitable reagents, solvents, temperatures, and catalysts. For instance, the N-alkylation of 2-piperidone with an ester of 2-bromo-2-phenylacetic acid would be a key predicted reaction. Computational models can evaluate the feasibility of this SN2 reaction, considering factors such as steric hindrance and the nucleophilicity of the lactam nitrogen. researchgate.net

Furthermore, these programs can predict potential side reactions and byproducts, allowing chemists to proactively optimize reaction conditions to maximize the yield of the desired product. The table below details the computationally predicted forward synthesis steps based on the primary retrosynthetic disconnection.

| Reaction Step | Reactants | Predicted Reagents and Conditions | Product |

| 1. N-Alkylation | 2-Piperidone, Ethyl 2-bromophenylacetate | K₂CO₃, Acetonitrile, Reflux | Ethyl 2-(2-oxopiperidin-1-yl)-2-phenylacetate |

| 2. Hydrolysis | Ethyl 2-(2-oxopiperidin-1-yl)-2-phenylacetate | LiOH, THF/H₂O, Room Temperature | This compound |

The integration of computational and theoretical chemistry into synthetic planning provides a powerful framework for the efficient and innovative synthesis of complex molecules like this compound. By leveraging the predictive power of these algorithms, chemists can explore a wider range of synthetic possibilities and select the most promising routes for experimental validation.

Mechanistic Investigations of in Vitro Biological Interactions of 2 2 Oxopiperidin 1 Yl 2 Phenylacetic Acid and Its Derivatives

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., Reversible, Irreversible, Competitive, Non-Competitive)

The investigation into how 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid affects enzymatic reactions is crucial for understanding its mechanism of action. Enzyme kinetic studies would determine the nature and potency of its inhibitory effects.

Detailed Research Approach (Hypothetical):

Enzyme Selection: A panel of relevant enzymes would be selected based on the therapeutic target or predicted activity of the compound.

Kinetic Assays: Assays would be conducted by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound).

Data Analysis: By plotting the reaction rates, key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) would be determined. Changes in these parameters in the presence of the inhibitor would elucidate the inhibition mechanism. americanpeptidesociety.orgnih.gov

Competitive Inhibition: An increase in the apparent K_m with no change in V_max would indicate that the compound competes with the substrate for the enzyme's active site. nih.gov

Non-Competitive Inhibition: A decrease in V_max with no change in K_m would suggest the compound binds to an allosteric site. nih.gov

Mixed Inhibition: Changes in both K_m and V_max would be observed.

Irreversible Inhibition: The inhibitor would permanently disable the enzyme, often through covalent bond formation.

IC50 Determination: The half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to reduce enzyme activity by 50%, would be calculated to quantify its potency. nih.gov

Without experimental data, a representative data table remains hypothetical.

Hypothetical Enzyme Inhibition Data

| Target Enzyme | Inhibition Type | IC50 (µM) | K_i (µM) |

|---|---|---|---|

| Enzyme X | Competitive | Data N/A | Data N/A |

Receptor Binding Affinity, Selectivity, and Agonist/Antagonist Profiling in In Vitro Assays

To determine if this compound interacts with specific cellular receptors, binding affinity and functional assays are essential. These studies would reveal the compound's potency, selectivity, and whether it activates (agonist) or blocks (antagonist) receptor signaling.

Detailed Research Approach (Hypothetical):

Receptor Selection: A panel of receptors (e.g., G-protein coupled receptors, ion channels) would be chosen.

Binding Assays: Radioligand binding assays are a common method. This involves competing the test compound against a known radiolabeled ligand that binds to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound. mdpi.com

Affinity and Selectivity: The binding affinity is typically expressed as the inhibition constant (K_i) or dissociation constant (K_D). plos.org Testing the compound against a panel of different receptors would determine its selectivity profile.

Functional Assays: Once binding is confirmed, functional assays (e.g., measuring second messenger levels like cAMP or calcium flux) would be performed to determine if the compound acts as an agonist or antagonist.

A data table for these properties cannot be generated without specific research findings.

Hypothetical Receptor Binding Profile

| Receptor Target | Binding Affinity (K_i, nM) | Functional Activity | Selectivity vs. Receptor Z |

|---|---|---|---|

| Receptor A | Data N/A | Data N/A | Data N/A |

Cellular Target Engagement Studies (e.g., Thermal Shift Assays, Cellular Thermal Affinity Profiling)

Confirming that a compound binds to its intended target within a complex cellular environment is a critical step. Cellular target engagement assays provide direct evidence of this interaction in a more physiologically relevant setting than purified protein assays.

Detailed Research Approach (Hypothetical):

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more stable and resistant to heat-induced unfolding when its ligand is bound. nih.gov Intact cells would be treated with this compound, heated, and the amount of soluble (unfolded) target protein would be quantified at different temperatures. A shift in the melting temperature of the target protein in treated versus untreated cells would confirm target engagement. nih.gov

Cellular Thermal Affinity Profiling: This is a high-throughput extension of CETSA that can be used to assess the thermal stability of thousands of proteins simultaneously, allowing for the identification of both on-target and potential off-target interactions. nih.gov

Specific data on thermal shifts induced by this compound are not available.

Hypothetical CETSA Data

| Target Protein | ΔT_m (°C) with 10 µM Compound | Cellular EC50 (µM) |

|---|---|---|

| Protein X | Data N/A | Data N/A |

Investigation of Intracellular Signaling Pathway Modulation Using Reporter Gene Assays and Western Blotting

To understand the downstream functional consequences of target engagement, studies on intracellular signaling pathways are conducted. These investigations reveal how the compound alters cellular communication and gene expression.

Detailed Research Approach (Hypothetical):

Western Blotting: This technique would be used to measure changes in the levels and phosphorylation status of key proteins within a signaling cascade after treating cells with this compound. For example, if the compound targets a kinase, western blotting could detect changes in the phosphorylation of its downstream substrates.

Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors. Cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular signaling pathway. A change in reporter gene expression would indicate modulation of that pathway by the compound.

No data on signaling pathway modulation by this compound has been published.

Enzymatic and Chemical Stability Studies in Biological Mimetic Systems (e.g., Microsomes, Plasma)

Assessing the stability of a compound in environments that mimic biological systems is crucial for predicting its metabolic fate. These studies help identify potential liabilities, such as rapid degradation, that could limit its utility.

Detailed Research Approach (Hypothetical):

Microsomal Stability Assay: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). domainex.co.uk The compound would be incubated with liver microsomes (from human and other species) and the necessary cofactors (e.g., NADPH). bioduro.com The concentration of the compound would be measured over time by LC-MS/MS to determine its half-life (t_1/2) and intrinsic clearance (Cl_int). domainex.co.uknih.gov

Plasma Stability Assay: The compound would be incubated in plasma from different species to evaluate its stability against plasma enzymes (e.g., esterases, amidases). The remaining amount of the parent compound is quantified over time.

Specific stability data for this compound is not available in the literature.

Hypothetical Metabolic Stability Data

| System | Species | Half-life (t_1/2, min) | Intrinsic Clearance (Cl_int, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | Data N/A | Data N/A |

| Liver Microsomes | Rat | Data N/A | Data N/A |

Molecular Interactions with Key Biological Macromolecules (e.g., DNA, RNA, Lipids) through Biophysical Techniques

Investigating direct interactions with other major biological macromolecules is important to fully characterize the compound's behavior and identify any non-protein-mediated effects or potential liabilities.

Detailed Research Approach (Hypothetical):

DNA/RNA Interaction: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy (e.g., ethidium (B1194527) bromide displacement assays), or circular dichroism could be used to detect if the compound binds to nucleic acids and to characterize the binding mode (e.g., intercalation, groove binding).

Lipid Interaction: The interaction with lipids could be studied using methods like LIPRNAseq to identify RNAs that interact with specific lipids or by assessing the compound's effect on the integrity of artificial lipid membranes (liposomes). nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique that can be used to measure the binding kinetics and affinity of the compound to any of these immobilized macromolecules in real-time without the need for labels. plos.org

No studies detailing the biophysical interactions of this compound with non-target macromolecules are currently published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for 2 2 Oxopiperidin 1 Yl 2 Phenylacetic Acid Analogs

Systematic Exploration of Substituent Effects on Biological Interaction Profiles

The biological activity of analogs of 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid is profoundly influenced by the nature and position of substituents on its core structure. Modifications to the phenyl ring, the piperidinone ring, and the carboxylic acid moiety can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

Modifications on the Phenyl Ring: Electronic and Steric Effects

The phenyl ring of the 2-phenylacetic acid portion of the molecule is a critical site for modification to modulate biological activity. Both electronic and steric factors play a crucial role in how these analogs interact with their biological targets. For instance, in the context of Factor Xa inhibitors, where a similar phenyl-lactam motif is present, substitutions on the phenyl ring are pivotal for achieving high potency and selectivity.

The introduction of electron-withdrawing or electron-donating groups can influence the electronic distribution of the ring and its ability to engage in various non-covalent interactions such as pi-pi stacking, cation-pi, and hydrogen bonding with the target protein. For example, the placement of a methoxy (B1213986) group on the phenyl ring has been shown to be favorable in some inhibitor classes, potentially by forming key hydrogen bonds with the active site.

Steric bulk is another important consideration. The size and shape of substituents can dictate the orientation of the phenyl ring within the binding pocket. Small, lipophilic substituents may enhance binding by occupying hydrophobic pockets, while larger, bulkier groups could lead to steric hindrance and a decrease in activity. The position of substitution (ortho, meta, or para) is also critical, as it determines the spatial arrangement of the functional groups and their ability to interact with specific residues in the target protein.

Table 1: Hypothetical Substituent Effects on the Phenyl Ring

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity |

| 4-Methoxy | Electron-donating | Moderate | Potential for H-bond formation, may increase potency |

| 4-Chloro | Electron-withdrawing | Moderate | Can enhance binding through halogen bonding |

| 3-Fluoro | Electron-withdrawing | Small | May improve metabolic stability and binding affinity |

| 2-Methyl | Electron-donating | Moderate | Potential for steric clash, activity may decrease |

| 4-Trifluoromethyl | Strong electron-withdrawing | Large | Can improve metabolic stability and potency |

Variations within the Piperidinone Ring: Ring Size, Heteroatom Substitutions, and Conformational Restraints

Heteroatom Substitutions: Replacing the nitrogen atom or a carbon atom within the piperidinone ring with another heteroatom (e.g., oxygen to form an oxazinone) would significantly alter the electronic properties and hydrogen bonding capabilities of the ring. Such changes can influence solubility, metabolic stability, and target interactions.

Conformational Restraints: Introducing substituents on the piperidinone ring can restrict its conformational flexibility. This can be advantageous if it locks the molecule in a bioactive conformation, leading to an increase in potency and selectivity. For instance, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, constrained piperidinone and piperidine (B6355638) phenethylamines have been identified as potent and selective agents. acs.orgwikipedia.org

Derivatization of the Carboxylic Acid Moiety: Esterifications, Amidation, and Bioisosteric Replacements

The carboxylic acid group is a key functional group, often involved in critical hydrogen bonding interactions with the target protein. However, its acidic nature can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. Therefore, derivatization of this moiety is a common strategy in drug design.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide can neutralize its charge and increase lipophilicity, which may improve cell permeability. For example, the methyl ester of a related compound, 2-phenyl-2-(piperidin-2-yl)acetic acid (ritalinic acid), is the active drug methylphenidate. wikipedia.orgwikipedia.org The choice of the ester or amide substituent can be further optimized to fine-tune activity and pharmacokinetic properties. The amide of a similar scaffold, 2-phenyl-2-(piperidin-2-yl)acetamide, is also a known compound.

Bioisosteric Replacements: Replacing the carboxylic acid with a bioisostere is a widely used strategy to improve drug-like properties while maintaining or enhancing biological activity. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid but offer different physicochemical properties, such as pKa, lipophilicity, and metabolic stability. The choice of a suitable bioisostere is highly dependent on the specific target and the desired property improvements.

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Advantages |

| Tetrazole | Acidic proton, planar | Improved metabolic stability, increased lipophilicity |

| Acyl Sulfonamide | Acidic proton, H-bond acceptor | Can form additional H-bonds, improved potency |

| Hydroxamic Acid | Metal chelation, H-bond donor/acceptor | Can interact with metalloenzymes |

| Hydroxyisoxazole | Acidic proton, heterocyclic | Modulated acidity and lipophilicity |

Impact of Stereochemical Variations on Target Recognition and Potency

The chiral center at the alpha-carbon of the phenylacetic acid moiety means that this compound can exist as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The three-dimensional arrangement of the phenyl group, the carboxylic acid, and the piperidinone ring is crucial for precise interaction with the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may be inactive or even produce off-target effects. For example, in the case of methylphenidate, the (2R,2'R)-enantiomer is the more pharmacologically active isomer. Therefore, the stereochemistry of analogs of this compound would be a critical factor in determining their potency and selectivity.

Rational Design Strategies for Enhancing Selectivity and Potency (based on in vitro data)

Rational drug design, guided by in vitro data, is essential for optimizing the selectivity and potency of lead compounds. For analogs of this compound, several strategies can be employed.

Structure-based drug design (SBDD) would be a powerful approach if the crystal structure of the target protein in complex with a ligand is available. By visualizing the binding interactions, modifications can be designed to enhance affinity and selectivity. For instance, substituents can be introduced to form additional hydrogen bonds, occupy hydrophobic pockets, or displace unfavorable water molecules in the active site.

Pharmacophore modeling can be utilized in the absence of a crystal structure. A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity. This model can then be used to design new analogs with improved geometric and electronic complementarity to the target.

Furthermore, a systematic analysis of SAR data from initial screening can guide further optimization. For example, if a particular substitution on the phenyl ring leads to a significant increase in potency, a library of analogs with various substituents at that position can be synthesized and tested to identify the optimal group.

Application of Ligand Efficiency, Lipophilic Efficiency, and Other Drug-Likeness Metrics in Lead Optimization

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE value indicates that the molecule achieves its potency more efficiently, which is a desirable trait in a drug candidate.

Lipophilic Efficiency (LipE): This metric combines potency and lipophilicity (logP or logD). A high LipE is desirable as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can often lead to issues with promiscuity, toxicity, and poor pharmacokinetic properties.

By monitoring these and other drug-likeness metrics (e.g., molecular weight, polar surface area, number of rotatable bonds) throughout the optimization process, medicinal chemists can steer the design of analogs towards candidates with a balanced profile of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Conformational Analysis-Guided Design of Conformationally Restricted Analogs of this compound

The principles of conformational analysis are a cornerstone of modern medicinal chemistry, providing a rational basis for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. nih.govtandfonline.comnih.gov By understanding the spatial arrangements, or conformations, that a molecule can adopt, chemists can design analogs that are "pre-organized" into the biologically active conformation, potentially leading to a more favorable interaction with the target receptor. nih.govirbbarcelona.org This section will explore the hypothetical application of conformational analysis to guide the design of conformationally restricted analogs of this compound.

Theoretical Conformational Profile of this compound

The molecule this compound possesses several rotatable bonds, granting it considerable conformational flexibility. A thorough conformational analysis would be the first step in a rational design campaign. ijpsr.comdrugdesign.org This analysis would seek to identify low-energy conformers and hypothesize which of these might be the "bioactive conformation"—the specific three-dimensional structure the molecule adopts when it binds to its biological target. fiveable.me

The conformational landscape of this molecule is primarily dictated by the interplay of its two main structural components: the N-substituted 2-oxopiperidine ring and the 2-phenylacetic acid moiety.

N-Acylpiperidine Moiety: The 2-oxopiperidine ring, a lactam, will have its own set of preferred conformations. For N-acylpiperidines, the ring can exist in chair and twist-boat conformations. nih.govacs.org The presence of a substituent at the nitrogen atom influences the conformational equilibrium. Computational studies and analysis of crystal structure databases suggest that for N-acylpiperidines with a substituent at the 2-position, there can be a preference for an axial orientation of the substituent to minimize allylic strain. nih.govacs.org In the case of this compound, the exocyclic nitrogen is part of the lactam ring, and the chiral center is attached to this nitrogen. The orientation of the phenylacetic acid group relative to the plane of the piperidinone ring will be a key conformational parameter.

Strategies for the Design of Conformationally Restricted Analogs

The goal of designing conformationally restricted analogs is to reduce the number of accessible conformations, thereby minimizing the entropic penalty of binding and potentially increasing affinity and selectivity. tandfonline.comnih.govresearchgate.net This is achieved by introducing rigidifying structural elements.

Advanced Applications in Chemical Biology, Materials Science, and Catalysis

Development as Molecular Probes for Deconvoluting Complex Biological Pathways

The inherent structural features of 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid, including its chiral center and piperidinone ring, suggest its potential as a scaffold for the development of molecular probes. However, detailed studies describing the synthesis and application of such probes derived from this specific molecule to elucidate complex biological pathways are not yet prevalent in the available research. The design of molecular probes often involves the incorporation of reporter groups (e.g., fluorophores, biotin) onto a core structure that interacts with a biological target. The phenylacetic acid moiety could serve as a versatile handle for such chemical modifications.

Utilization as Chemical Tools for Target Identification and Validation in Phenotypic Screens

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds inducing a desired change in a cellular or organismal model, often without prior knowledge of the molecular target. Chemical tools derived from novel scaffolds are crucial for the subsequent process of identifying the specific biological targets responsible for the observed phenotype. While phenotypic screens have identified numerous bioactive small molecules, the specific use of this compound as a chemical tool for target identification and validation has not been explicitly documented in published research. The development of derivatives of this compound for techniques such as affinity chromatography or photo-affinity labeling would be a necessary step for its application in this area.

Exploration as Chiral Ligands or Auxiliaries in Asymmetric Synthetic Transformations

The presence of a stereogenic center in this compound makes it a candidate for exploration as a chiral ligand or auxiliary in asymmetric catalysis. Chiral ligands and auxiliaries are fundamental components in modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral product. The carboxylic acid and the lactam functionalities offer potential coordination sites for metal centers. However, reports on the successful application of this compound as a ligand or auxiliary in asymmetric transformations, including data on enantiomeric excesses or diastereomeric ratios achieved, are not readily found in the current body of scientific literature.

Integration into Supramolecular Assemblies or Polymeric Materials for Functional Applications

The incorporation of small molecules into larger supramolecular assemblies or polymeric materials can impart novel functions and properties. The phenyl ring and the polar lactam and carboxylic acid groups of this compound could potentially engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of ordered supramolecular structures. Similarly, the carboxylic acid group provides a reactive site for polymerization. Despite this potential, there is a lack of specific research detailing the integration of this compound into such materials and the characterization of their functional applications.

Future Research Directions and Unaddressed Challenges in the Study of 2 2 Oxopiperidin 1 Yl 2 Phenylacetic Acid

Exploration of Novel and Highly Efficient Synthetic Pathways

Key areas for exploration include:

Catalytic Asymmetric Synthesis: Given the chiral nature of the molecule, developing enantioselective synthetic methods is crucial. One isomer may exhibit desired therapeutic effects while the other could be inactive or produce adverse effects. researchgate.net Research into chiral catalysts could provide direct access to specific enantiomers, bypassing the need for chiral resolution steps.

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. Applying flow chemistry to the synthesis of 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid could significantly improve efficiency and yield.

Novel Coupling Reactions: Investigation into new coupling reagents and reaction conditions could simplify the core synthesis. For instance, methods analogous to the coupling of phenylacetic acid with N-hydroxysuccinimide or the activation of phenylacetic acid with thionyl chloride could be optimized for the piperidinone moiety. stackexchange.comchemicalbook.com

| Synthetic Strategy | Objective | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Direct synthesis of single enantiomers | Eliminates resolution steps, improves pharmacological purity | Development of highly selective and robust catalysts |

| Flow Chemistry | Continuous and scalable production | Enhanced safety, improved heat/mass transfer, higher yields | Reactor design, optimization of flow parameters |

| One-Pot Reactions | Combine multiple synthetic steps into a single procedure | Reduces waste, saves time and resources | Reagent compatibility, managing complex reaction equilibria |

Advancements in Predictive Computational Models for Structure-Function Relationships

Computational modeling is an indispensable tool in modern drug discovery for predicting the biological activity and physicochemical properties of small molecules. For this compound, the development of robust computational models could accelerate the identification of its potential biological targets and guide the design of more potent derivatives.

Future research in this area should include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how the compound binds to the active sites of various proteins. By modeling the interactions of this compound with known drug targets, researchers can generate hypotheses about its mechanism of action. Similar approaches have been used to build binding models for other heterocyclic compounds, using software like OMEGA, FRED, and GLIDE to perform conformational analysis and docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with function. These models can then predict the activity of novel, unsynthesized analogs, prioritizing synthetic efforts.

ADME/Tox Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage drug development. Applying these models to this compound can help identify potential liabilities before significant resources are invested.

Identification of Unexplored Biological Targets and Pathways (in vitro investigation)

A primary challenge in the study of this compound is the lack of information regarding its biological targets. A systematic in vitro investigation is necessary to elucidate its pharmacological profile. While research on structurally related compounds, such as (2,5-dioxopyrrolidin-1-yl)phenylacetamides, has identified anticonvulsant activity, it is essential to perform unbiased screens to discover the unique biological space for the title compound. nih.gov

Strategies for target identification include:

Phenotypic Screening: Testing the compound in various cell-based assays that model different diseases (e.g., cancer, inflammation, neurodegeneration) can reveal unexpected biological activities.

Affinity-Based Target Identification: Techniques such as chemical proteomics can be used to "fish" for binding partners of this compound from cell lysates, leading to the direct identification of protein targets.

Enzyme and Receptor Panel Screening: Screening the compound against large panels of purified enzymes and receptors can provide a rapid overview of its potential targets and off-target effects.

Integration with High-Throughput and High-Content Screening Methodologies for Rapid Assessment

To efficiently explore the biological potential of this compound and its derivatives, integration with modern screening platforms is essential. High-Throughput Screening (HTS) and High-Content Screening (HCS) allow for the rapid testing of thousands of compounds, generating vast amounts of data to guide research. nih.govdrugtargetreview.com

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries in biochemical or cell-based assays. iu.edunih.gov This approach can be used to quickly identify "hits"—compounds that show activity in a specific assay. For this compound, HTS could be employed to screen for inhibitors of a specific enzyme or binders to a particular receptor. nih.govcuanschutz.edu

High-Content Screening (HCS): HCS, or automated cell imaging, provides more detailed information than traditional HTS. By using fluorescent probes and automated microscopy, HCS can simultaneously measure multiple cellular parameters, such as cell viability, morphology, and the localization of specific proteins. cuanschutz.edu This provides a richer, more nuanced understanding of a compound's effects on cells.

| Methodology | Primary Function | Data Output | Instrumentation Examples |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity in a single-endpoint assay | Quantitative data (e.g., IC50, Ki) | Envision Multilabel Plate Reader, SpectraMax Plus 384 iu.edu |

| High-Content Screening (HCS) | Multiparametric analysis of compound effects at the cellular level using automated imaging | Quantitative and qualitative image-based data (e.g., protein localization, cell morphology) | Opera Phenix Plus, automated confocal microscopes cuanschutz.edu |

Challenges in Bridging In Vitro Mechanistic Insights to Broader Biological Systems Understanding

A significant hurdle in drug discovery and chemical biology is the translation of in vitro findings to the complex environment of a whole organism (in vivo). sygnaturediscovery.comresearchgate.net While in vitro assays provide valuable mechanistic insights in a controlled environment, living systems involve a complex interplay of organs, tissues, and physiological factors that can profoundly alter a compound's behavior. sygnaturediscovery.comnih.gov

Key challenges for this compound would include:

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo may differ significantly from what is observed in cell culture. The compound could be rapidly metabolized by the liver, fail to cross biological membranes, or be quickly excreted, limiting its efficacy.

Model Validity: The predictive power of in vitro models is often limited. Cell lines may not accurately represent the physiology of tissues in vivo, and animal models of human disease may not fully recapitulate the human condition. sygnaturediscovery.com

Underestimation of In Vivo Clearance: A common issue in in vitro to in vivo extrapolation (IVIVE) is the underestimation of a compound's clearance from the body, leading to inaccurate projections of human dosage. manchester.ac.uk This discrepancy arises from metabolic pathways present in vivo that are not fully captured by in vitro systems like human liver microsomes or hepatocytes. manchester.ac.uk

Overcoming these challenges will require an integrated approach, utilizing pharmacokinetic/pharmacodynamic (PK/PD) modeling and carefully designed in vivo studies to validate the mechanistic hypotheses generated from in vitro experiments. sygnaturediscovery.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between phenylacetic acid derivatives and 2-oxopiperidine moieties. For example, substitution reactions using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can activate carboxylic acid groups for nucleophilic attack. Key considerations include:

- Reagent Selection : Use of anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates.

- Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC.

- Validation : Confirmation of structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic and crystallographic methods be optimized for characterizing this compound?

- Methodological Answer :

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement should include hydrogen atom placement via difference Fourier maps .

- Spectroscopy : Employ H NMR in deuterated DMSO to observe exchangeable protons (e.g., NH or OH groups). For IR, focus on carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands .

Advanced Research Questions

Q. How should researchers resolve contradictions in physicochemical properties (e.g., LogP, pKa) reported across studies?

- Methodological Answer : Discrepancies in LogP (e.g., -1.81 vs. 1.19 in related compounds) may arise from computational models (e.g., PubChem’s ALogP) versus experimental shake-flask methods . To address this:

- Standardization : Use consistent pH conditions (e.g., pH 5.5 or 7.4) for LogD measurements.

- Validation : Cross-check computational predictions (e.g., Molinspiration, ACD/Labs) with experimental HPLC-derived LogP values.

- Documentation : Report solvent systems, temperature, and instrumentation details to ensure reproducibility .

Q. What experimental design strategies are recommended for stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH-Dependent Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs). Use Arrhenius plots to predict shelf-life at different temperatures .

- Oxidative/Reductive Stability : Expose the compound to H₂O₂ (3%) or sodium borohydride (NaBH₄) and analyze by LC-MS for degradation products .

Q. How can researchers leverage structural analogs (e.g., 2-cyclobutyl-2-phenylacetic acid) to infer bioactivity or reactivity of this compound?

- Methodological Answer :

- SAR Studies : Compare substituent effects on piperidine ring conformation and hydrogen-bonding capacity. For example, cyclobutyl groups may enhance steric hindrance, reducing enzymatic metabolism.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes with active-site carboxylate recognition) .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test to identify and justify exclusion of anomalous data points .

Q. How should crystallographic data be curated and deposited to meet journal standards?

- Methodological Answer :

- CIF Validation : Use checkCIF (via IUCr) to ensure structural parameters (e.g., R-factor, bond lengths) meet publication criteria.

- Deposition : Submit to the Cambridge Structural Database (CSD) with full experimental details (radiation source, temperature, refinement software) .

Tables for Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| LogD (pH 5.5) | -1.81 to 1.19* | Computational (PubChem) |

| pKa | 1.55 (acidic proton) | Potentiometric titration |

| Polar Surface Area | 60.77 Ų | DFT Calculations |

| Rotatable Bonds | 3 | PubChem |

*Variability due to substituent effects in analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.